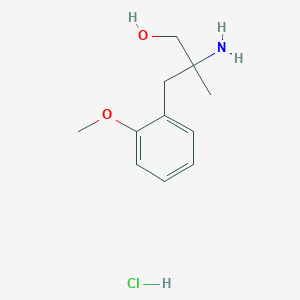

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride

CAS No.: 2060033-48-7

Cat. No.: VC2611472

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060033-48-7 |

|---|---|

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 g/mol |

| IUPAC Name | 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2;/h3-6,13H,7-8,12H2,1-2H3;1H |

| Standard InChI Key | JRZKEEOXVMVFDS-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1OC)(CO)N.Cl |

| Canonical SMILES | CC(CC1=CC=CC=C1OC)(CO)N.Cl |

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride belongs to the amino alcohol class of organic compounds. The parent compound (non-hydrochloride form) has a molecular formula of C₁₁H₁₇NO₂ . The structure features a 2-methoxyphenyl group attached to a propan-1-ol backbone with an amino group and methyl substitution at carbon-2.

Identification Parameters

The compound can be identified through various spectroscopic and analytical techniques. Key identification parameters include:

| Parameter | Value |

|---|---|

| CAS Number | 2060033-48-7 |

| Molecular Formula | C₁₁H₁₇NO₂ (base) |

| SMILES | CC(CC1=CC=CC=C1OC)(CO)N |

| InChI | InChI=1S/C11H17NO2/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2/h3-6,13H,7-8,12H2,1-2H3 |

| InChIKey | DZAROKGDMCLNAC-UHFFFAOYSA-N |

The compound's structure includes several functional groups that contribute to its chemical properties and reactivity profile .

Physical and Chemical Properties

General Properties

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride exists as a solid at room temperature. The hydrochloride salt formation significantly enhances its water solubility compared to the free base form, making it more suitable for various scientific and pharmaceutical applications.

Solubility Profile

The compound demonstrates differential solubility across various solvents:

| Solvent | Solubility |

|---|---|

| Water | High (due to hydrochloride salt formation) |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Moderately soluble |

| Ether | Sparingly soluble |

This solubility profile makes it particularly useful in pharmaceutical formulations where water solubility is often a critical factor.

Chemical Reactivity

Functional Group Reactivity

The compound contains multiple functional groups that influence its reactivity:

-

The primary alcohol (-CH₂OH) can undergo oxidation reactions and can form esters with carboxylic acids

-

The amino group (-NH₂) can participate in various reactions including amide formation and alkylation

-

The methoxy group (-OCH₃) on the aromatic ring influences the electronics of the aromatic system

-

The hydrochloride salt form affects the nucleophilicity of the amino group

Stability Considerations

The compound may undergo degradation under certain conditions:

-

Oxidation of the alcohol function in the presence of strong oxidizing agents

-

Potential reactivity of the amino group toward electrophiles

-

Possible hydrolysis of the methoxy group under strong acidic conditions

Structural Comparisons with Related Compounds

Comparison with Positional Isomers

The 2-methoxyphenyl substitution in this compound differentiates it from related positional isomers:

These structural variations can significantly affect the compound's biological activity and physicochemical properties .

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical techniques can be employed for the characterization and quality control of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

Chromatographic Methods

Chromatographic techniques suitable for analysis include:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring and quick purity checks

-

Gas Chromatography (GC) for volatile derivatives

Prediction of Physicochemical Properties

Collision Cross Section Predictions

Mass spectrometry studies can predict collision cross-section values for different adducts of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.13321 | 144.1 |

| [M+Na]⁺ | 218.11515 | 154.6 |

| [M+NH₄]⁺ | 213.15975 | 151.6 |

| [M+K]⁺ | 234.08909 | 149.5 |

| [M-H]⁻ | 194.11865 | 145.4 |

| [M+Na-2H]⁻ | 216.10060 | 149.7 |

| [M]⁺ | 195.12538 | 145.8 |

| [M]⁻ | 195.12648 | 145.8 |

These predictions can be valuable for analytical method development and identification in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume